Fluorescein-PEG3-Amine

Overview

Description

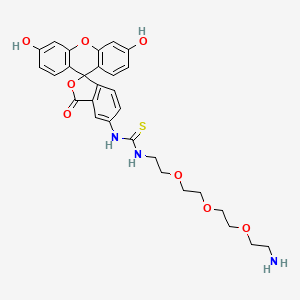

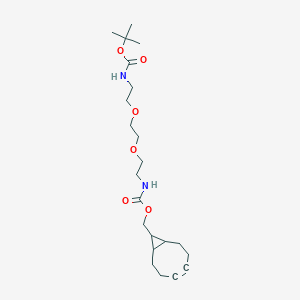

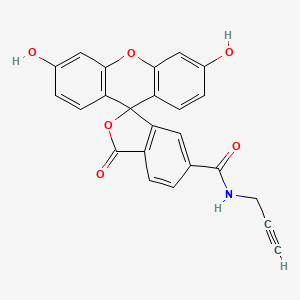

Fluorescein-PEG3-Amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a fluorescein dye with excitation/emission maximum 494/517 nm containing a free amine group, which can be reactive with carboxylic acid, activated NHS ester, carbonyl (ketone, aldehyde) etc .

Synthesis Analysis

Fluorescent amino acids, such as this compound, have become an essential chemical tool because they can be used to construct fluorescent macromolecules, such as peptides and proteins, without disrupting their native biomolecular properties . They have been designed for tracking protein–protein interactions in situ or imaging nanoscopic events in real time with high spatial resolution .Molecular Structure Analysis

The molecular formula of this compound is C29H31N3O8S . The molecular weight is 581.6 g/mol . The structure includes a conjugated system that illuminates when electrons spend a prolonged time in an excited state .Chemical Reactions Analysis

This compound is a fluorescent compound or fluorophore having a maximum absorbance of 494 m and an emission maximum of 521 nm . It is used extensively as a diagnostic tool in the field of ophthalmology .Scientific Research Applications

1. Conjugation with Ligands for Molecular Probing

Fluorescein-PEG3-Amine serves as a versatile linker in the synthesis of heterobifunctional linkers for conjugating ligands to molecular probes. It's notably used in the synthesis of carbohydrate-fluorescein conjugates for studying carbohydrate-binding proteins, showcasing its utility in the bioconjugation field (Bertozzi & Bednarski, 1991).

2. Noncovalent Functionalization of Nanomaterials

This compound plays a crucial role in the noncovalent functionalization of nanotubes. Fluorescein-PEG derivatives are used to impart water solubility and fluorescence labeling to single-walled carbon nanotubes (SWNTs), expanding their applicability in the nanotechnology domain. The pH-dependent absorbance and fluorescence properties make this application particularly intriguing (Nakayama-Ratchford et al., 2007).

3. Fluorometric Assays in Protein Modification

The compound is integral in fluorometric assays for estimating protein primary amine modification with polyethylene glycol (PEG). Its application in the fluorescamine assay offers advantages like being unaffected by free PEG in the assay mixture, highlighting its significance in protein chemistry (Stocks et al., 1986).

4. Dual-Modality Imaging in Medical Applications

This compound derivatives have been explored for creating photoactivatable fluorophores (PhotoTags) based on various dyes, including fluorescein. These PhotoTags, when conjugated with proteins, can be used in dual-modality imaging, combining optical imaging with positron emission tomography, illustrating its potential in enhancing diagnostic imaging techniques (Guillou et al., 2022).

5. Functionalization of Gold Nanorods for Biomedical Applications

The compound is used in the polyacrylate-based coating chemistry for gold nanorods, enabling the creation of functional nanorods with high colloidal stability. It allows the incorporation of primary amines, fluorescein, or PEG on the nanorod surface in a one-step process. This functionalization is critical for various biomedical applications like protein detection and fluorescence-based cell labeling (Basiruddin et al., 2010).

Mechanism of Action

Target of Action

Fluorescein-PEG3-Amine is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins with reactive amine groups . These proteins are usually lysine residues, which are relatively abundant in mammalian proteins .

Mode of Action

This compound interacts with its targets through the free amine group it contains . This free amine group can react with carboxylic acid, activated N-hydroxysuccinimide (NHS) ester, and carbonyl compounds such as ketones and aldehydes . The interaction results in the formation of PROTAC molecules, which are capable of selectively degrading target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein degradation . By forming PROTAC molecules, this compound leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process can affect various biochemical pathways depending on the specific proteins targeted.

Pharmacokinetics

It is known that the hydrophilic peg spacer in this compound increases its solubility in aqueous media . This property could potentially enhance the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets for degradation. By selectively degrading target proteins, this compound can influence various cellular processes and functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the free amine group in this compound . Additionally, the presence of reactive compounds such as carboxylic acids, activated NHS esters, and carbonyl compounds can influence the formation of PROTAC molecules .

Safety and Hazards

Future Directions

Fluorescent amino acids like Fluorescein-PEG3-Amine are widely used as building blocks for non-perturbative labeling of peptides and proteins . They have contributed significantly to the field of chemical biology in the past 10 years . Future research will likely focus on novel methodologies to synthesize building blocks with tunable spectral properties, their integration into peptide and protein scaffolds using site-specific genetic encoding and bioorthogonal approaches, and their application to design novel artificial proteins, as well as to investigate biological processes in cells by means of optical imaging .

properties

IUPAC Name |

1-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJRQGZXMBEAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-naphthalen-2-ylethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(3-amino-3-oxopropyl)carbamate](/img/structure/B607395.png)

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)

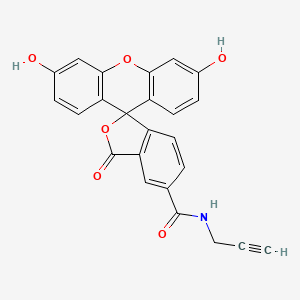

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide hydrochloride](/img/structure/B607412.png)

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)